molecular formula C21H24N2O2 B190766 Catharanthine CAS No. 2468-21-5

Catharanthine

Cat. No.: B190766
CAS No.: 2468-21-5
M. Wt: 336.4 g/mol
InChI Key: CMKFQVZJOWHHDV-NQZBTDCJSA-N
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Mechanism of Action

Target of Action

Catharanthine, a component of the anticancer drug vinblastine, primarily targets the mitotic spindle formation in the cell cycle . It disrupts this process, leading to cell cycle interference . Additionally, it inhibits phosphodiesterase activity , which results in elevated intracellular cAMP levels .

Mode of Action

This compound interacts with its targets by inhibiting the formation of the mitotic spindle, a crucial component for cell division . This disruption leads to cell cycle arrest and eventually cell death . By inhibiting phosphodiesterase activity, this compound elevates intracellular cAMP levels .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers apoptosis and autophagy in a dose-dependent manner . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 . Notably, it increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells .

Result of Action

This compound has been shown to reduce oxidative stress and trigger apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner . It also upregulates the expression of autophagy-related genes, leading to increased autophagy . This compound increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells . These changes result in cell death, primarily through autophagic necrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in plants can be affected by factors such as light, temperature, drought, salinity, and nutrients . In a laboratory setting, the action of this compound can be influenced by the conditions of the experiment, such as the concentration of the drug and the type of cells used . In recent years, researchers have been exploring the use of genetically engineered yeast to produce this compound in a more controlled and efficient manner .

Future Directions

Genetically reprogrammed yeast has been used to produce the alkaloids vindoline and catharanthine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .

Biochemical Analysis

Biochemical Properties

Catharanthine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins during its biosynthesis and conversion into other alkaloids. One of the key enzymes involved is strictosidine synthase, which catalyzes the formation of strictosidine from tryptamine and secologanin. This reaction is a pivotal step in the biosynthesis of monoterpenoid indole alkaloids. This compound also interacts with peroxidase enzymes, which facilitate its conversion into vinblastine and vincristine. These interactions highlight the importance of this compound in the metabolic pathways of Catharanthus roseus .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In plant cells, it influences the production of other alkaloids by modulating gene expression and enzyme activity. For instance, this compound has been shown to upregulate the expression of genes involved in the biosynthesis of terpenoid indole alkaloids, such as strictosidine synthase and tabersonine 16-hydroxylase. This modulation of gene expression impacts cell signaling pathways and cellular metabolism, leading to increased production of valuable alkaloids .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to strictosidine synthase, facilitating the formation of strictosidine, a key intermediate in alkaloid biosynthesis. Additionally, this compound interacts with peroxidase enzymes, which catalyze its conversion into vinblastine and vincristine. These binding interactions and enzyme-mediated reactions are critical for the biosynthesis and accumulation of therapeutic alkaloids in Catharanthus roseus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound’s stability can be affected by environmental factors such as light and temperature, leading to variations in its concentration and efficacy. Long-term studies have also indicated that this compound can have sustained effects on gene expression and enzyme activity, contributing to the continuous production of alkaloids in Catharanthus roseus .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to enhance the production of therapeutic alkaloids without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism. These threshold effects highlight the importance of optimizing this compound dosage to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of monoterpenoid indole alkaloids. It interacts with enzymes such as strictosidine synthase and peroxidase, which catalyze key reactions in these pathways. This compound’s involvement in these metabolic pathways influences the flux of metabolites and the overall production of therapeutic alkaloids in Catharanthus roseus .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to different cellular compartments, where it can interact with enzymes and other biomolecules. The localization and accumulation of this compound within cells are essential for its role in alkaloid biosynthesis and its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments within the cell, such as the vacuole and the endoplasmic reticulum, where it undergoes enzymatic reactions and contributes to alkaloid biosynthesis. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catharanthine can be synthesized through various synthetic routes. One method involves the biomimetic coupling of this compound with vindoline to form vinblastine . The synthesis of fluorinated this compound analogues has also been reported, starting from naturally occurring this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Catharanthus roseus. The plant is cultivated, and the alkaloid is extracted using solvents. Advanced techniques like transport engineering have been employed to promote this compound production in Catharanthus roseus hairy roots .

Chemical Reactions Analysis

Types of Reactions: Catharanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit phosphodiesterase activity and elevate intracellular cyclic adenosine monophosphate levels .

Common Reagents and Conditions: this compound is often dissolved in dipolar aprotic solvents like dimethyl sulfoxide for reactions . It interacts with various reagents, including those used in the synthesis of vinblastine.

Major Products Formed: The major product formed from the reaction of this compound with vindoline is vinblastine, a potent anticancer drug .

Properties

IUPAC Name

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQVZJOWHHDV-NQZBTDCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947621
Record name Catharanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2468-21-5
Record name (+)-Catharanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2468-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catharanthine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catharanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate
Source European Chemicals Agency (ECHA)
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Record name CATHARANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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